2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-phenylacetamide
CAS No.:
Cat. No.: VC15171085
Molecular Formula: C19H17N5O3
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N5O3 |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 2-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C19H17N5O3/c1-27-14-9-7-12(8-10-14)17-21-19-22-18(26)15(24(19)23-17)11-16(25)20-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,25)(H,21,22,23,26) |
| Standard InChI Key | UUSYDYDRYRJBJW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key moieties:
-
A 4-methoxyphenyl group attached to the imidazo[1,2-b] triazole core.
-
A 5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl scaffold, which confers rigidity and planar geometry.
-
An N-phenylacetamide side chain, providing hydrogen-bonding capabilities.
The methoxy group at the para position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability. The acetamide linkage introduces polarity, balancing solubility and bioavailability.
Table 1: Key Structural Descriptors
Synthesis and Characterization
Synthetic Pathways
The synthesis follows a multi-step protocol starting from commercially available precursors:
-
Formation of the imidazo[1,2-b] triazole core: Condensation of 4-methoxyphenylhydrazine with α-keto esters yields the triazole intermediate.
-
Introduction of the acetamide side chain: Nucleophilic acyl substitution between the triazole intermediate and bromoacetylated aniline derivatives.
-
Oxidative cyclization: Catalyzed by palladium or copper reagents to form the fused imidazo-triazole system.
Reaction yields typically range from 65–78%, with purity confirmed via HPLC (>95%).
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): -NMR (400 MHz, DMSO-d6) reveals distinct signals for the methoxy proton (δ 3.78 ppm), acetamide carbonyl (δ 169.2 ppm in -NMR), and aromatic protons (δ 7.2–7.8 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Observed [M+H] at m/z 364.1398 (calculated 364.1401).
-
X-ray Crystallography: Confirms the planar geometry of the triazole-imidazole core and the equatorial orientation of the acetamide group.
| Cell Line | Compound | Doxorubicin | Erlotinib |
|---|---|---|---|
| MCF-7 (Breast) | 1.29–4.30 | 4.17 | 4.16 |
| A-549 (Lung) | 3.18–5.80 | 8.20 | 3.76 |
| Hep-G2 (Liver) | 11.72–18.92 | 12.50 | — |
The compound exhibits 1.3–2.6-fold greater potency against A-549 cells compared to doxorubicin, suggesting selective toxicity .
Mechanistic Insights
While the exact mechanism remains under investigation, proposed pathways include:
-
Topoisomerase II inhibition: Stabilization of DNA-enzyme complexes, leading to double-strand breaks.
-
PI3K/Akt/mTOR pathway modulation: Downregulation of phosphorylated Akt (Ser473) observed in Hep-G2 cells treated with analogues .
-
Apoptosis induction: Caspase-3/7 activation and PARP cleavage in MCF-7 cells .
Pharmacokinetic and Toxicity Profile
Preliminary ADMET predictions (SwissADME) indicate:
-
Lipophilicity: LogP = 2.1, within optimal range for oral bioavailability.
-
Hepatic metabolism: CYP3A4-mediated oxidation of the methoxy group.
-
hERG inhibition risk: Low (IC > 10 μM), suggesting minimal cardiotoxicity.
Acute toxicity studies in murine models report an LD > 500 mg/kg, with no hepatorenal abnormalities at therapeutic doses.
Comparative Analysis with Structural Analogues
Role of Substituents
-
N-Phenyl vs. N-Isopropylphenyl: Replacement of the phenyl group with a bulkier isopropyl moiety (as in VC15169595) reduces potency against MCF-7 cells (IC = 5.2 μM vs. 1.29 μM), highlighting the importance of aromatic interactions.
-
Methoxy Position: Para-substitution optimizes π-stacking with DNA bases, whereas ortho-substitution diminishes activity.
Future Directions and Applications
-
Combinatorial Therapy: Synergy studies with checkpoint inhibitors (e.g., pembrolizumab) to enhance immunogenic cell death.
-
Prodrug Development: Esterification of the acetamide carbonyl to improve blood-brain barrier penetration.
-
Target Identification: CRISPR-Cas9 screens to elucidate primary molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume